2,2-Difluoro-1-(2-methoxyphenyl)ethanone
Description
2,2-Difluoro-1-(2-methoxyphenyl)ethanone (CAS: 1352225-26-3) is an aromatic ketone derivative with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . The compound features a difluoro-substituted ethanone backbone attached to a 2-methoxyphenyl group. Its ortho-substituted methoxy group distinguishes it from analogs with para- or meta-substituents, influencing steric and electronic properties.
Properties
IUPAC Name |
2,2-difluoro-1-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBWGJKQPYBMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where 2-methoxybenzoyl chloride reacts with difluoromethylating agents under the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,2-Difluoro-1-(2-methoxyphenyl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agents
The compound has been explored for its potential as an antimicrobial agent. Research indicates that difluoromethylated compounds can enhance biological activity due to increased lipophilicity and metabolic stability. For instance, difluoromethyl derivatives have shown promising results in inhibiting bacterial growth and could be developed into novel antibiotics .
Enzyme Inhibitors
In the realm of drug development, 2,2-difluoro-1-(2-methoxyphenyl)ethanone serves as a scaffold for designing enzyme inhibitors. Its structural modifications can lead to compounds with high specificity towards targets like dihydrofolate reductase (DHFR), which is crucial in treating various infections .
Case Study: Synthesis and Activity
A recent study synthesized a series of fluorinated compounds based on this structure, demonstrating significant inhibitory activity against DHFR with selectivity ratios indicating potential therapeutic applications .
Agrochemical Applications
Pesticide Development
The compound's fluorinated nature makes it suitable for developing pesticides with enhanced efficacy and lower environmental impact. Fluorinated agrochemicals often exhibit improved absorption and persistence in target organisms .
Case Study: Fluorinated Pesticides
Research has shown that incorporating difluoromethyl groups into pesticide formulations can increase their effectiveness against pests while minimizing toxicity to non-target species. Such modifications are essential for sustainable agricultural practices.
Material Science Applications
Fluorinated Polymers
this compound is utilized in synthesizing fluorinated polymers, which are valued for their thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic components .
Synthetic Applications
Building Blocks in Organic Synthesis
The compound acts as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a key intermediate in organic synthesis pathways .
Case Study: Synthesis Methodologies
Recent advancements have reported efficient synthetic routes to obtain this compound from readily available precursors through nucleophilic substitution reactions. These methodologies enhance the accessibility of this compound for further research and application development .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Insight : The position of substituents (ortho vs. para/meta) significantly impacts steric and electronic characteristics. Ortho-substituted derivatives may exhibit lower solubility due to hindered molecular packing .
Biological Activity
2,2-Difluoro-1-(2-methoxyphenyl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features, including a difluoromethyl group and a methoxy-substituted phenyl ring. These characteristics enhance its potential biological activity, particularly in the context of drug design and development. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H8F2O
- Molecular Weight : 182.16 g/mol
- Structure : The compound features a difluoromethyl group attached to a phenyl ring that also bears a methoxy substituent, which influences its reactivity and interaction with biological systems.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity and stability, making it an effective candidate for drug design. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values indicate significant cytotoxicity at low concentrations (e.g., IC50 = 0.075 µM) .
- Hs578T (Triple-negative Breast Cancer) : Exhibited IC50 = 0.033 µM, showcasing potent antiproliferative effects .
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains. It has shown effectiveness in inhibiting the growth of pathogenic microorganisms at concentrations that do not induce cytotoxicity in human cells .
Antiviral Activity
There is emerging evidence supporting the antiviral potential of this compound. Early studies suggest it may inhibit viral replication through mechanisms similar to those observed in other fluorinated compounds.
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of several derivatives of this compound. The results indicated that modifications to the methoxy group significantly impacted anticancer potency. The most active derivative displayed an IC50 value of 0.075 µM against MCF-7 cells, suggesting that structural optimization can enhance therapeutic efficacy .
Case Study 2: Antimicrobial Activity
In another investigation, a series of compounds including this compound were screened for antimicrobial activity against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited MIC values below 20 µM, indicating strong potential for further development as antimicrobial agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
